molecular formula C19H18N2O5S B6524469 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 476293-67-1

2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B6524469
CAS No.: 476293-67-1
M. Wt: 386.4 g/mol
InChI Key: BFPJOYPTLXCQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative functionalized with a 4-cyanobenzamido substituent at the 5-position and ethyl ester groups at the 2- and 4-positions. The presence of the electron-withdrawing cyano group and ester moieties imparts distinct electronic and steric properties, making it a candidate for comparative studies with analogous structures .

Properties

IUPAC Name

diethyl 5-[(4-cyanobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-4-25-18(23)14-11(3)15(19(24)26-5-2)27-17(14)21-16(22)13-8-6-12(10-20)7-9-13/h6-9H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJOYPTLXCQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diethyl and methyl groups: Alkylation reactions using alkyl halides in the presence of a strong base.

    Attachment of the cyanobenzamido group: This step may involve the reaction of a cyanobenzoyl chloride with an amine derivative of the thiophene compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyanobenzamido group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Physical Properties of Selected Analogues
Compound Name Substituent (R) Ester Groups Molecular Weight (g/mol) Melting Point (°C) Key References
2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate (Target) 4-Cyanobenzamido Diethyl 368.37* Not reported
Dimethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate 4-Bromobenzamido Dimethyl 355.20* Not reported
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 2-Chloroacetamido Diethyl 333.79 164–169
Diethyl 5-[(2,2,2-trifluoroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Trifluoroacetyl Diethyl 353.30* Not reported
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Cyanoacetyl Diethyl 324.36 Not reported

*Calculated based on molecular formula.

Key Observations :

  • Substituent Polarity: The 4-cyanobenzamido group in the target compound introduces strong electron-withdrawing effects compared to bromo () or chloro () substituents.
  • Ester Group Influence : The diethyl esters in the target compound increase lipophilicity relative to dimethyl esters (), which may enhance membrane permeability in biological systems .
  • Melting Points: The chloroacetamido derivative () exhibits a melting point of 164–169°C, suggesting that polar substituents like cyano could further elevate this value due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.